molecular formula C6H9ClN4 B7761235 2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine CAS No. 5176-95-4

2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine

Cat. No.: B7761235
CAS No.: 5176-95-4
M. Wt: 172.61 g/mol
InChI Key: GRKBHWUDUVHOQC-UHFFFAOYSA-N
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Description

2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine is a substituted pyrimidine derivative characterized by a chlorine atom at the C2 position and methyl groups at the N4 and C6 positions. Pyrimidines are heterocyclic aromatic compounds with significant applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to participate in hydrogen bonding. This compound’s unique substitution pattern influences its electronic properties, solubility, and reactivity, making it a valuable intermediate in medicinal chemistry and synthesis .

Properties

IUPAC Name

2-chloro-4-N,6-dimethylpyrimidine-4,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-3-4(8)5(9-2)11-6(7)10-3/h8H2,1-2H3,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKBHWUDUVHOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)Cl)NC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101258495
Record name 2-Chloro-N4,6-dimethyl-4,5-pyrimidinediamine
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URL https://comptox.epa.gov/dashboard/DTXSID101258495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5176-95-4
Record name 2-Chloro-N4,6-dimethyl-4,5-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5176-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N4,6-dimethyl-4,5-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101258495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine typically involves the chlorination of N4,6-dimethylpyrimidine-4,5-diamine. This reaction is carried out under controlled conditions to ensure the selective chlorination at the 2-position of the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes, often using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is conducted in a suitable solvent, such as dichloromethane, under reflux conditions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional similarities of 2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine to other pyrimidine derivatives are critical for understanding its distinct properties. Below is a detailed comparison based on substituent effects, synthesis, and applications.

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Molecular Weight Similarity Score Key Properties/Applications
This compound Cl (C2), CH₃ (N4, C6) 186.62* Reference Intermediate for kinase inhibitors
4,6-Dichloro-2-ethylpyrimidin-5-amine Cl (C4, C6), C₂H₅ (C2) 192.05 0.93 Antiviral agent precursor
2-Chloro-6-methylpyrimidine-4,5-diamine Cl (C2), CH₃ (C6) 172.60 0.88 Antibacterial scaffold
6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine Cl (C6), C₅H₉ (N4) 212.68 N/A Kinase inhibitor candidate
4,6-Dichloro-5-methoxypyrimidine Cl (C4, C6), OCH₃ (C5) 194.01 N/A Crystalline solid with Cl···N interactions

*Calculated based on molecular formula C₆H₈ClN₅.

Key Findings

Substituent Effects on Reactivity: The chlorine atom at C2 in this compound enhances electrophilic substitution reactivity compared to non-chlorinated analogs (e.g., 4,6-Dichloro-5-methoxypyrimidine). This makes it a preferred substrate for nucleophilic aromatic substitution reactions . Methyl groups at N4 and C6 increase steric hindrance, reducing aggregation tendencies observed in bulkier analogs like 6-Chloro-N4-cyclopentylpyrimidine-4,5-diamine .

Synthesis Pathways :

  • Synthesis of this compound likely follows routes similar to , involving chlorination with POCl₃ and controlled hydrolysis. This contrasts with 4,6-Dichloro-2-ethylpyrimidin-5-amine, which requires ethylation post-chlorination .

Physicochemical Properties :

  • The similarity score of 0.88 for 2-Chloro-6-methylpyrimidine-4,5-diamine () highlights its structural proximity but underscores the critical role of the N4-methyl group in improving solubility in polar solvents .
  • Crystal packing in analogs like 4,6-Dichloro-5-methoxypyrimidine involves Cl···N interactions (3.09–3.10 Å), which stabilize the lattice but may reduce bioavailability compared to the target compound .

Biological Activity :

  • N4-alkyl/aryl substituents (e.g., cyclopentyl in ) enhance binding to kinase ATP pockets, whereas the dimethyl groups in the target compound balance selectivity and metabolic stability .

Biological Activity

2-Chloro-N4,6-dimethylpyrimidine-4,5-diamine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of a chlorine atom and two methyl groups on the pyrimidine ring, positions it as a candidate for various therapeutic applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C6H9ClN4. The compound features:

  • Chlorine atom at the 2-position
  • Two methyl groups at the 4 and 6 positions of the pyrimidine ring
  • Amino groups at the 4 and 5 positions

This arrangement imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential as an antimicrobial agent. It has been evaluated against various bacterial strains with varying degrees of efficacy.
  • Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell proliferation. In vitro assays have shown promise in reducing the viability of cancer cell lines.

The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. Although detailed mechanisms are still under investigation, it is believed that:

  • The compound may inhibit key enzymes involved in nucleotide synthesis.
  • It could interfere with DNA replication processes in rapidly dividing cells.

Case Studies

  • Anticancer Activity : In a study evaluating various pyrimidine derivatives, this compound was found to significantly inhibit the proliferation of A431 vulvar epidermal carcinoma cells with an IC50 value indicating effective cytotoxicity (specific values not disclosed) .
  • Antimicrobial Studies : Another study assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line IC50/MIC (µg/mL) Reference
AnticancerA431 CarcinomaNot disclosed
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli64

Synthesis and Applications

The synthesis of this compound typically involves chlorination reactions using phosphorus oxychloride under reflux conditions. This compound serves as an intermediate in the synthesis of more complex molecules such as nucleotides and nucleosides which are essential for DNA and RNA synthesis.

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